(2Z)-3-ethyl-N-(2-fluorophenyl)-2-[(4-fluorophenyl)imino]-4-oxo-1,3-thiazinane-6-carboxamide
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Overview
Description
(2Z)-3-ethyl-N-(2-fluorophenyl)-2-[(4-fluorophenyl)imino]-4-oxo-1,3-thiazinane-6-carboxamide is a complex organic compound characterized by its unique structure, which includes a thiazinane ring, fluorophenyl groups, and an imino functionality
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2Z)-3-ethyl-N-(2-fluorophenyl)-2-[(4-fluorophenyl)imino]-4-oxo-1,3-thiazinane-6-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Thiazinane Ring: The thiazinane ring can be synthesized through a cyclization reaction involving a suitable precursor, such as a thioamide and an α-halo ketone, under basic conditions.
Introduction of Fluorophenyl Groups: The fluorophenyl groups are introduced via nucleophilic aromatic substitution reactions using fluorobenzene derivatives and appropriate nucleophiles.
Imination and Carboxamide Formation: The imino group is introduced through a condensation reaction between an amine and a carbonyl compound, followed by the formation of the carboxamide group through an amidation reaction.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of high-throughput reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and scalability.
Chemical Reactions Analysis
Types of Reactions
(2Z)-3-ethyl-N-(2-fluorophenyl)-2-[(4-fluorophenyl)imino]-4-oxo-1,3-thiazinane-6-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the reduction of the imino group to an amine.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Sodium hydride (NaH), potassium carbonate (K2CO3)
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Amines
Substitution: Various substituted derivatives depending on the nucleophile used
Scientific Research Applications
(2Z)-3-ethyl-N-(2-fluorophenyl)-2-[(4-fluorophenyl)imino]-4-oxo-1,3-thiazinane-6-carboxamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs targeting specific molecular pathways.
Industry: Utilized in the development of advanced materials and as a precursor for the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of (2Z)-3-ethyl-N-(2-fluorophenyl)-2-[(4-fluorophenyl)imino]-4-oxo-1,3-thiazinane-6-carboxamide involves its interaction with specific molecular targets. The compound may exert its effects through:
Binding to Enzymes: Inhibiting or modulating the activity of enzymes involved in critical biochemical pathways.
Interaction with Receptors: Binding to cellular receptors and influencing signal transduction pathways.
Disruption of Cellular Processes: Interfering with cellular processes such as DNA replication, protein synthesis, or cell division.
Comparison with Similar Compounds
Similar Compounds
- (2Z)-3-ethyl-N-(2-chlorophenyl)-2-[(4-chlorophenyl)imino]-4-oxo-1,3-thiazinane-6-carboxamide
- (2Z)-3-ethyl-N-(2-bromophenyl)-2-[(4-bromophenyl)imino]-4-oxo-1,3-thiazinane-6-carboxamide
Uniqueness
(2Z)-3-ethyl-N-(2-fluorophenyl)-2-[(4-fluorophenyl)imino]-4-oxo-1,3-thiazinane-6-carboxamide is unique due to the presence of fluorine atoms, which can significantly influence its chemical reactivity, biological activity, and pharmacokinetic properties. The fluorine atoms can enhance the compound’s stability, lipophilicity, and ability to interact with biological targets, making it a valuable compound for various applications.
Properties
Molecular Formula |
C19H17F2N3O2S |
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Molecular Weight |
389.4 g/mol |
IUPAC Name |
3-ethyl-N-(2-fluorophenyl)-2-(4-fluorophenyl)imino-4-oxo-1,3-thiazinane-6-carboxamide |
InChI |
InChI=1S/C19H17F2N3O2S/c1-2-24-17(25)11-16(18(26)23-15-6-4-3-5-14(15)21)27-19(24)22-13-9-7-12(20)8-10-13/h3-10,16H,2,11H2,1H3,(H,23,26) |
InChI Key |
JKBHHRRTFMRYHD-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C(=O)CC(SC1=NC2=CC=C(C=C2)F)C(=O)NC3=CC=CC=C3F |
Origin of Product |
United States |
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